molecular formula C7H5N5O B2482308 5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one CAS No. 313527-23-0

5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one

Cat. No.: B2482308
CAS No.: 313527-23-0
M. Wt: 175.151
InChI Key: KKBAWAFKLRLXIG-UHFFFAOYSA-N
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Description

5,7-Dihydro-2H-imidazo[4,5-f]benzotriazol-6-one is a bicyclic heterocyclic compound featuring fused imidazole and benzotriazole rings. Its structure combines the electron-rich imidazole moiety with the stable benzotriazole system, which is known for applications in medicinal chemistry and materials science due to its aromatic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O/c13-7-8-3-1-5-6(11-12-10-5)2-4(3)9-7/h1-2H,(H2,8,9,13)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBAWAFKLRLXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=NNN=C31)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one typically involves the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1′-carbonyldiimidazole . This method allows for the formation of the imidazole ring with high regioselectivity and functional group compatibility .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with aldehydes or ketones to form extended heterocyclic frameworks or polymers. This reaction capitalizes on the nucleophilic character of its imidazole nitrogen atoms, which attack electrophilic carbonyl carbons. For example:

  • Reaction with formaldehyde yields cross-linked polymeric structures via methylene bridge formation.

  • Use of aromatic aldehydes (e.g., benzaldehyde) produces substituted imidazo-benzotriazole derivatives with enhanced π-conjugation.

Key Mechanistic Insight : The reaction proceeds through nucleophilic addition followed by dehydration, facilitated by acidic or basic conditions. Spectral data (IR and NMR) confirm the loss of hydroxyl groups and formation of new C–N bonds .

Nucleophilic Substitution

The chloro-derivative 2-chloro-4,5-dihydroimidazole (structurally related to the target compound) reacts with N-nucleophiles like anilines and azoles in the presence of carbon disulfide. This promotes:

  • Displacement of the chlorine atom by nucleophiles such as indazole, yielding 2-(4,5-dihydroimidazol-2-yl)-1H-indazole .

  • Stabilization of intermediates via dithiocarbamate formation, as confirmed by ab initio MO calculations .

Conditions : Dichloromethane, room temperature, stoichiometric carbon disulfide.
Application : Synthesis of analogs with bioactivity (e.g., imidazoline I<sub>2</sub> receptor agonists) .

Ring-Closure and Cyclization

Reactions with 1-arylhydrazinecarbonitriles lead to intramolecular cyclization, forming fused triazolo-imidazole systems:

text
1-Arylhydrazinecarbonitrile + 5,7-Dihydro-2H-imidazo[4,5-f]benzotriazol-6-one → 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine[3].

Mechanism : Nucleophilic attack by the hydrazine NH<sub>2</sub> group at the C-2 position of the imidazole ring, followed by cyclization and aromatization .

Derivatization via Acylation and Sulfonation

The compound’s secondary amine participates in reactions with acylating/sulfonating agents:

  • Acylation : Treatment with benzoyl chloride forms N-benzoyl derivatives , confirmed by <sup>1</sup>H-NMR shifts (δ 7.45–7.85 ppm for aromatic protons) .

  • Sulfonation : Reaction with tosyl chloride yields sulfonamide derivatives, with IR absorption at 1160 cm<sup>−1</sup> (S=O stretch) .

Typical Conditions : Triethylamine (TEA) as base, dichloromethane solvent .

Cross-Dehydrogenation Coupling (CDC)

While not directly reported for this compound, structurally analogous imidazo-thiazoles undergo CDC reactions with thiols or amines under iodine catalysis . For example:

text
Imidazo-benzotriazole + Thiophenol → C(sp<sup>2</sup>)–S coupled product.

Mechanism : Electrophilic substitution initiated by iodine-generated radical intermediates .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductsKey Spectral Data (IR/NMR)
CondensationAldehydes/Ketones, Acid/BaseFused heterocycles or polymersLoss of –OH (IR: 3200–3400 cm<sup>−1</sup>)
Nucleophilic SubstitutionAzoles, CS<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>2-Substituted imidazo derivativesNew C–N bonds (δ 4.2–4.5 ppm in <sup>1</sup>H-NMR)
Cyclization1-ArylhydrazinecarbonitrilesTriazolo-imidazolinesAromatic proton shifts (δ 7.8–8.2 ppm)
AcylationAcyl chlorides, TEAN-Acylated derivativesAmide C=O stretch (IR: 1650 cm<sup>−1</sup>)

Biological Activity Correlation

Derivatives of this scaffold show promise in medicinal chemistry:

  • Antitubercular Activity : Analogous benzo-imidazo-thiazoles exhibit IC<sub>50</sub> values as low as 2.03 µM against Mycobacterium tuberculosis .

  • Antiviral Potential : Bis-benzimidazoles demonstrate inhibition of HCV NS5A (EC<sub>50</sub> < 0.03 nM) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-f]benzotriazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways such as the cGAS-STING pathway, which is crucial for immune response activation against tumors .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications to the benzotriazole moiety can enhance its antimicrobial efficacy .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may have protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These findings are particularly relevant for conditions such as Alzheimer's and Parkinson's disease .

Materials Science

Photostabilizers
5,7-Dihydro-2H-imidazo[4,5-f]benzotriazol-6-one has found applications as a photostabilizer in polymers. Its ability to absorb UV radiation and prevent degradation of polymeric materials makes it valuable in the manufacturing of plastics and coatings. The compound's effectiveness in enhancing the longevity of materials exposed to sunlight is well-documented in various studies .

Sensors and Probes
In materials science, this compound is also being explored as a component in chemical sensors. Its unique electronic properties allow it to interact selectively with specific ions or molecules, making it suitable for environmental monitoring applications. Research is ongoing to optimize its sensitivity and selectivity for detecting pollutants or toxic substances .

Chemical Probes in Biological Research

Fluorescent Probes
The compound has been utilized in developing fluorescent probes for biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time. This application is particularly beneficial in studying cellular dynamics and interactions within living organisms .

Inhibitors of Enzymatic Activity
Moreover, this compound derivatives are being investigated as potential inhibitors of specific enzymes involved in disease pathways. For example, they have shown promise as inhibitors of phosphodiesterases (PDEs), which are crucial targets in treating various conditions such as asthma and erectile dysfunction .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Anticancer Activity Inhibition of tumor growth via modulation of cGAS-STING pathway
Antimicrobial Properties Effective against multiple bacterial strains; SAR indicates enhanced efficacy
Neuroprotective Effects Reduction of oxidative stress; potential benefits for neurodegenerative diseases
Photostabilizers Improved UV resistance in polymeric materials
Chemical Sensors Development of sensitive probes for environmental monitoring
Enzyme Inhibition Potential inhibitors for phosphodiesterases with therapeutic implications

Mechanism of Action

The mechanism of action of 5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one:

Compound Class/Name Key Structural Features Synthesis Highlights Pharmacological/Functional Notes Evidence ID
Imidazo[4,5-g]quinazolines Fused imidazole-quinazoline system Aldehyde-amine condensation under nitrogen atmosphere Anticancer, kinase inhibition
2-Chloro-3-methylimidazo[4,5-f]quinoline (2-Cl-IQ) Chloro-substituted imidazo-quinoline Derived from IQ via nitrosation reactions Reacts with nitric oxide (NO), forms RNOS
CzBBIT (Benzoimidazothiazine) Benzoimidazole fused with thiazine CuI/Cs2CO3-catalyzed coupling in DMF Not specified; used in optoelectronics
4,5-Dihydro-1H-1,2,4-triazol-5-ones Triazolone core with aryl/alkyl substituents Aldehyde-amine Schiff base reactions Acidic properties (pKa 8.2–10.4 in DMF)
Imidazo[4,5-b]pyridines Imidazole fused with pyridine Bromination of precursor imidazoles Broad pharmacological activities

Key Comparisons

  • Synthesis Methods :

    • The target compound’s synthesis likely involves cyclization reactions similar to imidazo[4,5-g]quinazolines (e.g., using aldehydes/amines under inert conditions) , though direct evidence is lacking. In contrast, CzBBIT employs CuI/Cs2CO3-mediated coupling in DMF , a method adaptable to benzotriazole systems.
    • Triazol-5-ones (e.g., compounds 1–9 in ) use Schiff base formation with aldehydes, highlighting the versatility of imine chemistry in heterocyclic synthesis .
  • Pharmacological Relevance: Imidazo[4,5-f]quinolines (e.g., 2-Cl-IQ) exhibit reactivity with nitric oxide, forming mutagenic nitroso derivatives . The benzotriazole moiety in the target compound may confer greater stability against such reactions. Triazol-5-ones demonstrate tunable acidity (pKa 8.2–10.4) depending on substituents , suggesting that the target compound’s electronic properties could be modulated via analogous substitutions.
  • Analytical Techniques :

    • Heterocyclic amines like IQ derivatives are detectable via HPLC with UV/fluorescence (LOD: 0.0018–0.609 mg/L) , a method applicable to the target compound for purity assessment or pharmacokinetic studies.

Research Implications and Gaps

  • Structural Optimization: The target compound’s benzotriazole core may enhance metabolic stability compared to imidazo-quinolines, which are prone to nitroso-derivative formation .
  • Synthetic Challenges : Direct evidence for the target compound’s synthesis is absent; methods from CzBBIT or imidazo[4,5-g]quinazolines could be adapted.
  • Pharmacological Screening : Prioritize assays for kinase inhibition (as seen in quinazolines ) or antimicrobial activity (common in triazolones ).

Biological Activity

5,7-Dihydro-2H-imidazo[4,5-f]benzotriazol-6-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7N5O
  • Molecular Weight : 175.1475 g/mol
  • CAS Number : 313527-23-0

Research indicates that the biological activity of this compound is influenced by its structural features. Small modifications in its structure can lead to significant changes in its biological effects. The compound has shown potential in various assays, including:

  • Antiviral Activity : Studies have demonstrated that imidazo derivatives exhibit antiviral properties by interfering with viral replication mechanisms. For instance, related compounds have been tested against different viral strains, showing varying degrees of efficacy depending on the cellular system employed .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness appears to correlate with specific structural attributes that enhance binding to microbial targets.

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Activity Type Assay Type Results Reference
AntiviralViral replication assayInhibited replication in specific cell lines
AntimicrobialDisk diffusion methodZone of inhibition observed
CytotoxicityMTT assayLow cytotoxicity at therapeutic concentrations
Binding AffinityReceptor binding assayHigh affinity for specific receptors

Case Studies

  • Antiviral Efficacy : In a study examining the antiviral potential of imidazo derivatives, compounds structurally similar to this compound were shown to inhibit viral replication effectively in myeloblastoid cell lines. The mechanism was attributed to interference with viral entry and replication processes .
  • Antimicrobial Activity : A comprehensive evaluation of several imidazo derivatives revealed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of specific functional groups in enhancing antimicrobial activity .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests indicated that while some derivatives showed promising biological activity, they maintained low toxicity levels in mammalian cell lines at therapeutic doses. This suggests a potential for safe therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and functional group incorporation. For example, reactions between 5-arylaminomethyl-triazolones and carbonyldiimidazole under inert atmospheres (e.g., nitrogen) yield imidazo-triazole derivatives. Optimization requires precise control of catalysts (e.g., acetic acid), solvents (DMF or THF), and temperatures (80–120°C). Reaction progress should be monitored via TLC or HPLC . For reproducibility, batch variability can be minimized by standardizing reagent purity and reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm proton environments and substituent effects. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • X-ray Diffraction : Resolve crystal structure and hydrogen-bonding networks .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking simulations assess binding affinity to biological targets .

Q. What factors influence the stability of this compound under varying pH and temperature conditions, and how should storage be managed?

  • Methodological Answer : Stability is pH-dependent; acidic conditions may protonate nitrogen atoms, altering reactivity. Thermal gravimetric analysis (TGA) determines decomposition thresholds (e.g., >200°C). Store in airtight, light-resistant containers at 4°C under inert gas (argon) to prevent oxidation. Pre-formulation studies should assess hygroscopicity and photodegradation .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis and biological testing of derivatives of this compound?

  • Methodological Answer : Use a 2k2^k factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst concentration). For biological testing, vary substituents (e.g., halogens, methoxy groups) and assay conditions (cell lines, incubation times). Statistical tools like ANOVA identify significant factors. AI-driven platforms (e.g., COMSOL Multiphysics) automate parameter optimization .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental bioactivity data for imidazo-benzotriazole derivatives?

  • Methodological Answer : Cross-validate computational models (e.g., QSAR, molecular docking) with experimental assays (e.g., enzyme inhibition, cytotoxicity). Surface Plasmon Resonance (SPR) quantifies binding kinetics, while isothermal titration calorimetry (ITC) measures thermodynamic parameters. Discrepancies may arise from solvent effects or protein flexibility—address via explicit-solvent MD simulations .

Q. What advanced techniques (e.g., in-situ spectroscopy, microfluidics) can elucidate real-time reaction mechanisms in the synthesis of this compound?

  • Methodological Answer :

  • In-situ NMR/Raman Spectroscopy : Monitor intermediate formation during cyclization.
  • Microfluidic Reactors : Enable precise control of mixing and temperature gradients, reducing side reactions.
  • Operando XAS : Track electronic state changes in catalysts during reactions. These methods require synchronization with quenching techniques (e.g., rapid cooling) to capture transient species .

Q. How do substituent variations at specific positions of the imidazo-benzotriazole core affect binding affinities to therapeutic targets, and what statistical models predict these relationships?

  • Methodological Answer : Substituents at position 2 (e.g., methyl, halogen) enhance steric complementarity with enzyme active sites. Use Comparative Molecular Field Analysis (CoMFA) or 3D-QSAR to correlate substituent properties (logP, polar surface area) with bioactivity. Machine learning models (e.g., Random Forests) trained on structural analogs predict activity cliffs .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, particularly in multi-step reactions?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor intermediates.
  • Design of Experiments (DoE) : Identify critical process parameters (e.g., stirring rate, cooling rate).
  • Crystallization Control : Use seeding techniques to ensure consistent polymorph formation.
    Batch records must document deviations (e.g., humidity, impurity profiles) for root-cause analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.